

# 2,6-Dimethylpiperidin-4-one chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

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An In-Depth Technical Guide to **2,6-Dimethylpiperidin-4-one**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2,6-dimethylpiperidin-4-one**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-dimethyl substitution pattern introduces specific stereochemical and conformational properties that are crucial for its utility as a synthetic intermediate.<sup>[1][2][3]</sup> This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural characteristics, physicochemical properties, synthetic methodologies, chemical reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis are included to provide a holistic understanding of this versatile chemical building block.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For **2,6-dimethylpiperidin-4-one**, its identity is defined by a six-membered nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-positions.

## Chemical Identity

The fundamental identifiers and properties of **2,6-dimethylpiperidin-4-one** are summarized below.

Property	Value	Reference
IUPAC Name	2,6-dimethylpiperidin-4-one	[4]
CAS Number	45717-87-1	[4]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	[4]
Molecular Weight	127.18 g/mol	[4]
Synonyms	2,6-Dimethyl-4-piperidinone	[5]

## Stereochemistry and Conformational Analysis

The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis and trans isomers, respectively.[5][6]

From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the thermodynamically most stable conformation features both methyl groups in equatorial positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this equatorial preference governs the compound's ground-state geometry.[8][10]

Caption: Chair conformation of cis-**2,6-dimethylpiperidin-4-one**.

## Physicochemical Properties

Computationally predicted and experimentally observed properties provide guidance for handling, storage, and application in various solvent systems. The hydrochloride salt form exhibits enhanced water solubility compared to the free base.[5]

Property	Value	Source
Boiling Point	298.5 ± 28.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	134.3 ± 24.0 °C	[5]
Solubility	Enhanced water solubility as hydrochloride salt	[5]

## Synthesis and Purification

The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent and efficient route to the core heterocyclic structure.

### Synthetic Pathway: Mannich Condensation

The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia source. For **2,6-dimethylpiperidin-4-one**, a plausible pathway involves the reaction of acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.

### Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of expertise-driven experimental design.

Objective: To synthesize **cis-2,6-dimethylpiperidin-4-one**.

Materials:

- Acetaldehyde (2 equivalents)
- Acetone (1 equivalent)

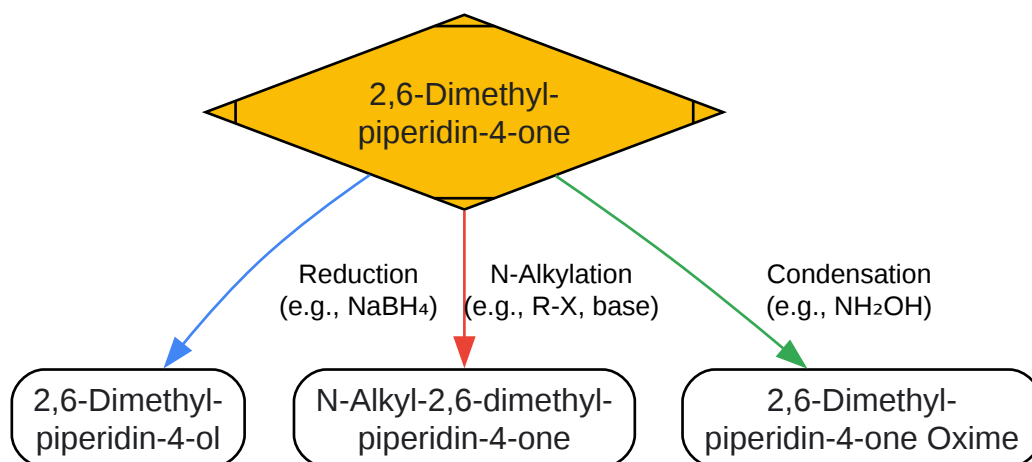
- Ammonium acetate (1.5 equivalents)
- Absolute Ethanol (solvent)
- Diethyl ether
- Concentrated Hydrochloric acid
- Concentrated Ammonia solution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in absolute ethanol.
  - Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst. Ethanol is a suitable polar protic solvent for the reactants.
- Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow, dropwise addition of acetaldehyde.
  - Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate and minimizes side reactions.
- Reaction Progression: Allow the mixture to warm to room temperature and then gently warm on a hot plate to 30–35°C with moderate stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[1][7]</sup>
  - Rationale: Gentle heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
- Isolation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it into diethyl ether. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the product.<sup>[8]</sup>
  - Rationale: The product is often more crystalline and easier to handle as its hydrochloride salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and

promoting precipitation.

- Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture. Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the pure product.
  - Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing residual impurities.
- Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and add concentrated ammonia dropwise until the solution becomes basic and a clear solution is obtained. The free base can then be extracted with an organic solvent like dichloromethane.[8]



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Address: 3281 E Guasti Rd

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